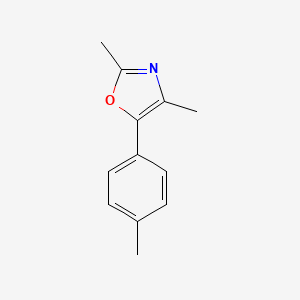
(2R,4R,5R)-1-methoxy-5-methylhept-6-ene-2,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R,5R)-1-metoxi-5-metilhept-6-eno-2,4-diol es un compuesto orgánico con una estructura compleja que incluye múltiples centros quirales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2R,4R,5R)-1-metoxi-5-metilhept-6-eno-2,4-diol típicamente involucra múltiples pasos, incluyendo la formación del esqueleto de hepteno y la introducción de los grupos funcionales metoxi y diol. Las rutas sintéticas comunes pueden involucrar el uso de reactivos de Grignard, reacciones aldólicas y procesos de reducción selectiva. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, son cruciales para lograr altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar la rentabilidad y la escalabilidad. Las técnicas como la química de flujo continuo y la síntesis automatizada pueden emplearse para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(2R,4R,5R)-1-metoxi-5-metilhept-6-eno-2,4-diol puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Los grupos diol se pueden oxidar para formar cetonas o aldehídos.
Reducción: El doble enlace en el esqueleto de hepteno se puede reducir para formar un compuesto saturado.
Sustitución: El grupo metoxi se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: La hidrogenación utilizando paladio sobre carbono (Pd/C) como catalizador es un método típico.
Sustitución: Los nucleófilos como el metóxido de sodio (NaOMe) se pueden utilizar para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir un derivado de heptano completamente saturado.
Aplicaciones Científicas De Investigación
(2R,4R,5R)-1-metoxi-5-metilhept-6-eno-2,4-diol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en estudios que involucran interacciones enzimáticas y vías metabólicas.
Industria: Se puede utilizar en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo por el cual (2R,4R,5R)-1-metoxi-5-metilhept-6-eno-2,4-diol ejerce sus efectos involucra interacciones con dianas moleculares específicas. Estas dianas pueden incluir enzimas, receptores y otras proteínas. Las vías involucradas pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- (2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-Acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hidroxi-6-(hidroximetil)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihidroxi-6-(hidroximetil)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihidroxi-6-(hidroximetil)oxan-2-yl]oxy-6-[(2S,3S,4S,5S,6R)-3,5-bis[(2S,3R,4R,5S,6R)-3-acetamido-4-hidroxi-6-(hidroximetil)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihidroxi-6-(hidroximetil)oxan-2-yl]oxyoxan-2-yl]oxy]-4-hidroxi-6-(hidroximetil)oxan-2-yl]oxymethyl]-3,5-dihidroxi oxan-2-yl]oxy-4-hidroxi-6-(hidroximetil)oxan-2-yl]oxy-2,4-dihidroxi-6-[(2R,3S,4R,5S,6S)-3,4,5-trihidroxi-6-metiloxan-2-yl]oxymethyl]oxan-3-yl]acetamida .
- N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R)-5-Acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihidroxi-6-(hidroximetil)oxan-2-yl]oxy-3,5-dihidroxi-6-(hidroximetil)oxan-2-yl]oxy-3,6-dihidroxi oxan-2-yl]metoxi]-4,5-dihidroxi-6-(hidroximetil)oxan-3-yl]acetamida .
Singularidad
La singularidad de (2R,4R,5R)-1-metoxi-5-metilhept-6-eno-2,4-diol radica en su estereoquímica específica y grupos funcionales, que confieren reactividad química distinta y potencial actividad biológica en comparación con compuestos similares.
Propiedades
Número CAS |
646520-79-8 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
(2R,4R,5R)-1-methoxy-5-methylhept-6-ene-2,4-diol |
InChI |
InChI=1S/C9H18O3/c1-4-7(2)9(11)5-8(10)6-12-3/h4,7-11H,1,5-6H2,2-3H3/t7-,8-,9-/m1/s1 |
Clave InChI |
GITGRBDGRVPUDD-IWSPIJDZSA-N |
SMILES isomérico |
C[C@H](C=C)[C@@H](C[C@H](COC)O)O |
SMILES canónico |
CC(C=C)C(CC(COC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


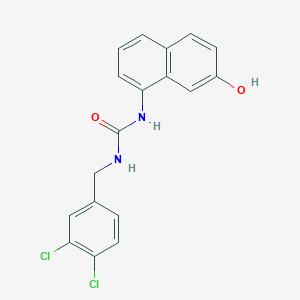
![N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12592562.png)
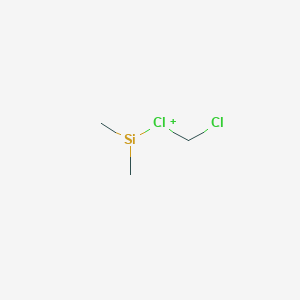
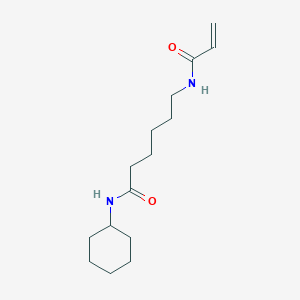

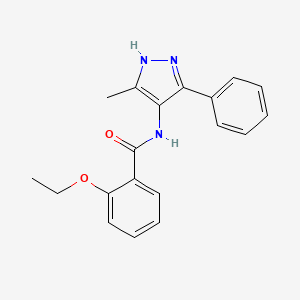
![1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine](/img/structure/B12592582.png)
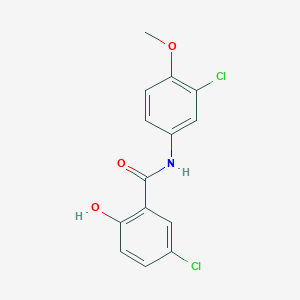
![2,2'-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12592585.png)
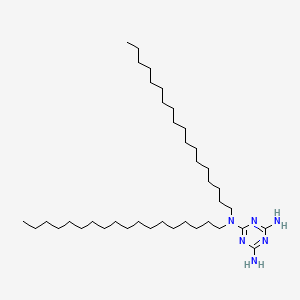

![N-[4-(Heptane-1-sulfonyl)phenyl]acetamide](/img/structure/B12592597.png)
